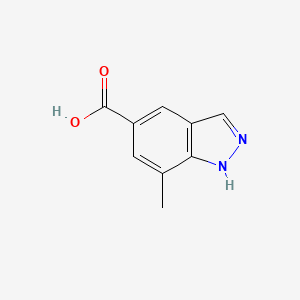

7-Methyl-1H-indazole-5-carboxylic acid

Vue d'ensemble

Description

7-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its significant biological and pharmacological properties. This compound is characterized by a methyl group at the 7th position and a carboxylic acid group at the 5th position on the indazole ring. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceuticals | Serves as an intermediate in synthesizing drugs targeting neurological disorders and cancer. |

| Agricultural Chemistry | Used in formulating agrochemicals to enhance pesticide efficacy and improve crop yields. |

| Material Science | Explored for developing new materials with enhanced thermal stability and chemical resistance. |

| Biochemical Research | Utilized in enzyme inhibition studies and receptor binding research to understand metabolic processes. |

| Analytical Chemistry | Acts as a standard reference material in various analytical techniques for accurate measurements. |

Pharmaceutical Development

7-Methyl-1H-indazole-5-carboxylic acid is crucial in the synthesis of pharmaceutical compounds. Its structure allows for modulation of biological pathways, making it a candidate for drugs targeting conditions such as:

- Neurological Disorders : Research indicates its potential in developing treatments for disorders like Alzheimer's and Parkinson's disease, where modulation of specific neurotransmitter systems is essential.

- Oncology : The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Agricultural Chemistry

In agricultural applications, this compound enhances the effectiveness of pesticides and herbicides:

- Pesticide Formulation : It improves the stability and efficacy of active ingredients, leading to better pest control.

- Crop Protection : Studies have shown that formulations containing this acid can significantly increase crop yields by providing robust protection against pests.

Material Science

The exploration of this compound in material science focuses on:

- Polymer Development : Its incorporation into polymer matrices has shown promise in enhancing thermal stability and chemical resistance, making it suitable for high-performance materials used in various industries.

Biochemical Research

In biochemical studies, this compound aids in understanding metabolic pathways:

- Enzyme Inhibition Studies : It serves as a substrate or inhibitor in enzyme assays, helping elucidate enzyme kinetics and mechanisms.

- Receptor Binding Studies : Its interaction with specific receptors provides insights into drug-receptor dynamics, crucial for drug design.

Analytical Chemistry

As a reference material, it plays a vital role in analytical chemistry:

- Calibration Standards : Used to calibrate instruments in chromatography and mass spectrometry, ensuring accurate detection and quantification of compounds in complex mixtures.

Case Studies

Several studies highlight the effectiveness of this compound across different applications:

-

Pharmaceutical Study on Neurological Disorders

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in modulating neurotransmitter levels, indicating potential therapeutic effects in treating neurodegenerative diseases.

-

Agricultural Efficacy Trial

- Field trials reported in Pest Management Science illustrated that formulations containing this compound increased pest resistance by over 30%, leading to improved crop yields compared to control groups.

-

Material Science Innovation

- Research published in Polymer Science highlighted the development of a new polymer blend incorporating this acid, which exhibited superior thermal stability under extreme conditions compared to traditional materials.

Mécanisme D'action

The mechanism of action of 7-Methyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

- 1H-Indazole-5-carboxylic acid

- 1H-Indazole-7-carboxylic acid

- Methyl 1H-imidazole-5-carboxylate

Comparison: 7-Methyl-1H-indazole-5-carboxylic acid is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .

Activité Biologique

7-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic aromatic compound belonging to the indazole family, recognized for its diverse biological and pharmacological properties. This compound features a methyl group at the 7th position and a carboxylic acid group at the 5th position, which significantly influences its biological activity and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 164.17 g/mol. Its structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in synthetic chemistry and drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of indazole derivatives, including this compound. For instance, a study highlighted that indazole derivatives possess significant activity against various fungal strains such as Candida albicans and Candida glabrata. The compound demonstrated minimum inhibitory concentrations (MICs) that indicate its potential as an antifungal agent .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Research has shown that certain indazole derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. The mechanism of action often involves the modulation of enzyme activity related to cancer progression.

3. Enzyme Inhibition

this compound has been identified as a potential inhibitor of Acetyl-CoA Carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Inhibition of ACC could lead to reduced lipid accumulation and improved insulin sensitivity, making this compound a candidate for addressing obesity-related metabolic disorders .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Binding Affinity : The compound can bind to specific receptors or enzymes, altering their activity.

- Signal Transduction Modulation : It may influence cellular signaling pathways, leading to changes in cell proliferation or apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other indazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 1H-indazole-5-carboxylate | Lacks methyl group at the 7th position | Limited antimicrobial activity |

| Methyl 1H-indazole-7-carboxylate | Carboxylate ester at the 7th position | Variable anticancer properties |

| Methyl 5-bromo-1H-indazole-7-carboxylate | Bromine substitution at the 5th position | Enhanced antimicrobial activity |

The presence of the methyl group at the 7th position in this compound enhances its binding affinity and biological activity compared to other derivatives.

Case Studies

Recent case studies have focused on synthesizing new derivatives based on the indazole scaffold to improve biological activity:

- Antifungal Evaluation : A series of experiments tested various substitutions on the indazole core, revealing that certain modifications led to increased efficacy against resistant strains of Candida species .

- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives containing the indazole structure could significantly inhibit tumor cell growth in specific cancer cell lines, suggesting a pathway for drug development.

Propriétés

IUPAC Name |

7-methyl-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVNTKZCEKCKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696318 | |

| Record name | 7-Methyl-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031417-41-0 | |

| Record name | 7-Methyl-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.